molecular formula C3H4N2O2 B1297535 3-Methylsydnone CAS No. 6939-12-4

3-Methylsydnone

Cat. No.: B1297535
CAS No.: 6939-12-4
M. Wt: 100.08 g/mol
InChI Key: KUYNWZKDWRYCIH-UHFFFAOYSA-N
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Description

3-Methylsydnone is a mesoionic compound belonging to the class of sydnones. These compounds are characterized by their unique structure, which includes a five-membered ring with delocalized positive and negative charges. First synthesized in 1935 by Earl and Mackney, sydnones have garnered significant interest due to their aromatic behavior and ability to participate in 1,3-dipolar cycloaddition reactions .

Preparation Methods

The synthesis of 3-Methylsydnone typically involves the following steps:

Industrial production methods often employ mechanochemical approaches, such as ball-milling, to synthesize sydnones efficiently. This method reduces the need for organic solvents and purification steps, making it a more sustainable option .

Chemical Reactions Analysis

3-Methylsydnone undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-Methylsydnone involves its ability to form hydrogen bonds and participate in cycloaddition reactions. The compound’s mesoionic nature allows it to interact with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects .

Comparison with Similar Compounds

3-Methylsydnone is unique among sydnones due to its specific structural features and reactivity. Similar compounds include:

Compared to these compounds, this compound offers distinct advantages in terms of its stability, reactivity, and versatility in various applications .

Properties

IUPAC Name

3-methyloxadiazol-3-ium-5-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2O2/c1-5-2-3(6)7-4-5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUYNWZKDWRYCIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=NOC(=C1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6939-12-4
Record name 3-Methylsydnone
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Record name 3-Methylsydnone
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Record name 3-Methylsydnone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 3
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